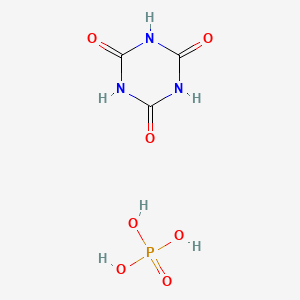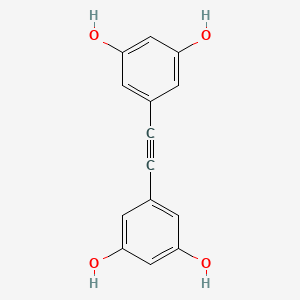
1,3-Benzenediol, 5,5'-(1,2-ethynediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is a chemical compound with the molecular formula C14H10O4. . This compound is characterized by the presence of two hydroxyl groups on each benzene ring, connected by an ethynediyl linkage. It has a melting point of 290°C and a predicted boiling point of 521.6±30.0°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- can be synthesized through various synthetic routes. One common method involves the coupling of 1,3-benzenediol derivatives with ethynediyl-containing compounds under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynediyl linkage can be reduced to form ethylene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Quinones
Reduction: Ethylene derivatives
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ethynediyl linkage provides structural rigidity, which can affect the compound’s interaction with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediol, 5,5’-(1E)-1,2-ethenediylbis-: Similar structure but with an ethenediyl linkage instead of ethynediyl.
5,5’-(1,2-Ethynediyl)bis(1,3-isobenzofurandione): Contains an ethynediyl linkage but different functional groups.
Uniqueness
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is unique due to its specific combination of hydroxyl groups and ethynediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Número CAS |
400608-33-5 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
5-[2-(3,5-dihydroxyphenyl)ethynyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H10O4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8,15-18H |
Clave InChI |
GLTQROIWKKPHRO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)C#CC2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


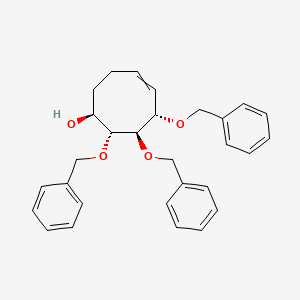
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
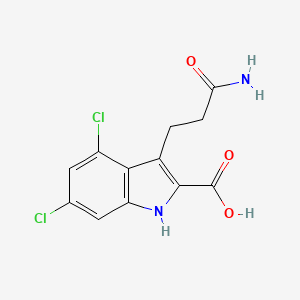
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)
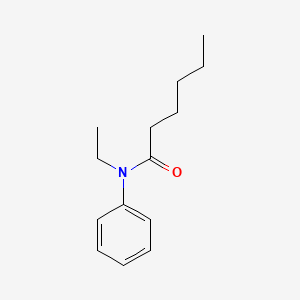
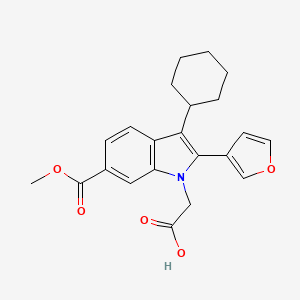
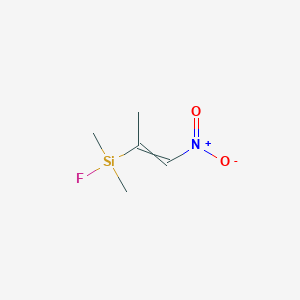
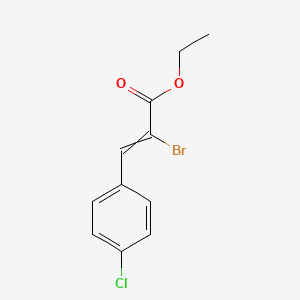
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
